molecular formula C12H14N2O2S B12112537 S-indol-3-ylmethylcysteine

S-indol-3-ylmethylcysteine

Cat. No.: B12112537
M. Wt: 250.32 g/mol
InChI Key: MKYPFMIOAIZYTQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-indol-3-ylmethylcysteine is a compound derived from the reaction of indole-3-carbinol with cysteine. Indole-3-carbinol is a naturally occurring compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. This compound is known for its potential biological activities, including anticancer and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions: S-indol-3-ylmethylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-indol-3-ylmethylcysteine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways and its potential to modulate gene expression.

    Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and protecting against oxidative stress.

Mechanism of Action

The mechanism of action of S-indol-3-ylmethylcysteine involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in detoxification processes, such as phase 1 and phase 2 detoxifying enzymes. Additionally, it can influence cellular signaling pathways related to apoptosis, cell cycle regulation, and oxidative stress response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the indole ring and cysteine moiety, which imparts distinct biological activities. Its ability to modulate multiple cellular pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C12H14N2O2S/c13-10(12(15)16)7-17-6-8-5-14-11-4-2-1-3-9(8)11/h1-5,10,14H,6-7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

MKYPFMIOAIZYTQ-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.